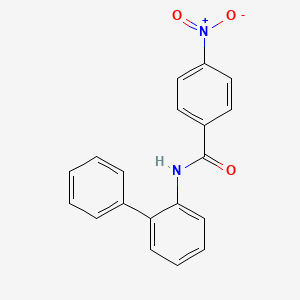
N-(biphenyl-2-yl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(biphenyl-2-yl)-4-nitrobenzamide is an organic compound that features a biphenyl group and a nitrobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-4-nitrobenzamide typically involves the coupling of biphenyl derivatives with nitrobenzamide precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodo-4-nitrobenzene with a biphenyl boronic acid in the presence of a palladium catalyst and a base such as potassium phosphate in a solvent like dioxane . This reaction is carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of biphenyl derivatives, including this compound, often employs scalable and efficient synthetic routes. The Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts, is one such method. This reaction is known for its robustness and ability to produce large quantities of biphenyl compounds .
化学反応の分析
Types of Reactions
N-(biphenyl-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalyst: Used in cross-coupling reactions.
Potassium Phosphate: Acts as a base in the Suzuki–Miyaura reaction.
Hydrogen Gas: Employed in the reduction of the nitro group.
Copper Catalysts: Utilized in the Ullmann reaction for industrial synthesis.
Major Products Formed
Aminobenzamide: Formed by the reduction of the nitro group.
Functionalized Biphenyls: Produced through various substitution and oxidation reactions.
科学的研究の応用
N-(biphenyl-2-yl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: It is employed in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of N-(biphenyl-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. In cancer research, it has been shown to inhibit the Cdk4-cyclin D1 complex, leading to cell cycle arrest at the G2/M phase . This inhibition disrupts microtubule polymerization, which is crucial for cell division .
類似化合物との比較
Similar Compounds
N-(biphenyl-2-yl) tryptoline: A potent inhibitor of cancer cell growth that also targets the Cdk4-cyclin D1 complex.
2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl: Another biphenyl derivative with similar synthetic routes and applications.
Uniqueness
N-(biphenyl-2-yl)-4-nitrobenzamide is unique due to its specific combination of a biphenyl group and a nitrobenzamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and disrupt cellular processes makes it a valuable compound in medicinal chemistry and biological research .
特性
IUPAC Name |
4-nitro-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(15-10-12-16(13-11-15)21(23)24)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGCBTQLFDDBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5734962.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5734965.png)
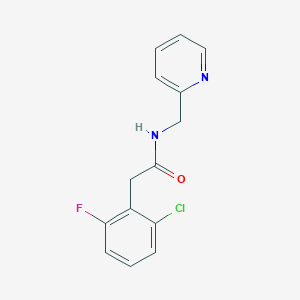
![N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5734986.png)
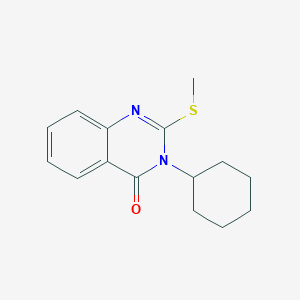
![1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE](/img/structure/B5734993.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5735001.png)
![Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-4-carboxylate](/img/structure/B5735021.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5735029.png)
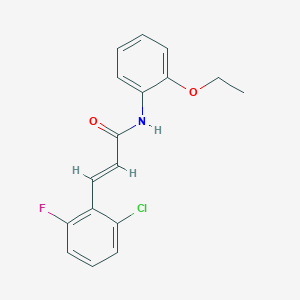
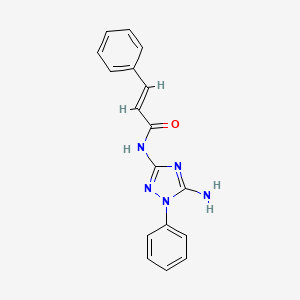
![4-[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5735069.png)
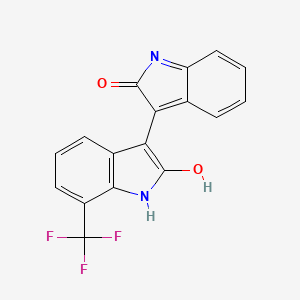
![N-[4-(diethylamino)phenyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5735091.png)
